5-(Diethylamino)-2-nitrosophenol hydrochloride

説明

特性

IUPAC Name |

5-(diethylamino)-2-nitrosophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOYWYLGEUIHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2.ClH, C10H15ClN2O2 | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025036 | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-diethylamino-2-nitrosophenol hydrochloride appears as yellow or dark yellow powder. (NTP, 1992) | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25953-06-4 | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 5-(diethylamino)-2-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitroso-5-diethylaminophenol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89MM7DN9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(Diethylamino)-2-nitrosophenol hydrochloride physical and chemical properties

An In-Depth Technical Guide to 5-(Diethylamino)-2-nitrosophenol Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS: 25953-06-4), a compound of increasing interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis protocols, reactivity profiles, and critical safety data to facilitate its effective and safe application in a laboratory setting.

Chemical Identity and Structural Elucidation

5-(Diethylamino)-2-nitrosophenol hydrochloride is an organic compound characterized by a phenol ring substituted with a diethylamino group and a nitroso group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Core Identifiers

The compound is uniquely identified by the following:

-

IUPAC Name: 5-(diethylamino)-2-nitrosophenol;hydrochloride[1][2]

-

InChI Key: JFOYWYLGEUIHOJ-UHFFFAOYSA-N[4]

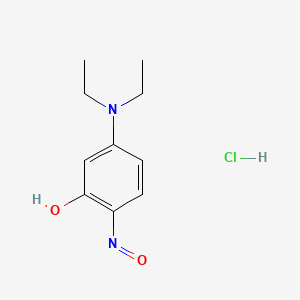

Chemical Structure

The structural arrangement of the molecule is fundamental to its chemical behavior. The electron-donating diethylamino group at the 5-position and the electron-withdrawing nitroso group at the 2-position create a push-pull system, influencing the electronic properties of the phenol ring.

Caption: Chemical structure of 5-(Diethylamino)-2-nitrosophenol hydrochloride.

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical properties is essential for its handling, application, and storage.

| Property | Value | Source(s) |

| Physical Description | Yellow or dark yellow powder | [1] |

| Molecular Weight | 230.69 g/mol | [1][2] |

| Melting Point | 175-177 °C | [5] |

| Solubility | 50 to 100 mg/mL in water at 70 °F (21 °C) | [1][6] |

| Stability | May be sensitive to prolonged exposure to air | [1] |

The notable water solubility of the hydrochloride salt is a key practical feature, facilitating its use in aqueous reaction media and for biological applications.[1][6] Its sensitivity to air suggests that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.[1]

Synthesis and Purification Protocol

The synthesis of 5-(Diethylamino)-2-nitrosophenol hydrochloride is typically achieved through the nitrosation of 3-diethylaminophenol. The following protocol is a validated method for its preparation.[5]

Experimental Protocol

Step 1: Dissolution of Starting Material

-

Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol.

-

Causality: n-Propanol serves as a suitable solvent that can dissolve the starting phenol and is compatible with the acidic conditions required.

-

Saturate the solution with gaseous hydrogen chloride (HCl).

-

Causality: The HCl gas creates an acidic medium and provides the chloride counter-ion for the final product, precipitating it as the hydrochloride salt.

Step 2: Nitrosation Reaction

-

Cool the solution to 0°C in an ice bath.

-

Causality: The nitrosation reaction is exothermic and the nitroso group can be unstable at higher temperatures. Maintaining a low temperature is critical to prevent side reactions and decomposition, thereby maximizing yield and purity.

-

Add 0.1 mol of isoamyl nitrite dropwise with continuous stirring.

-

Causality: Isoamyl nitrite is an effective nitrosating agent under these acidic conditions. Dropwise addition is crucial to control the reaction rate and temperature.

Step 3: Reaction Completion and Product Isolation

-

Continue stirring the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.

-

Add diethyl ether to the reaction solution.

-

Causality: Diethyl ether acts as an anti-solvent. The desired hydrochloride salt product is insoluble in this less polar solvent mixture, causing it to precipitate out of the solution.

-

Isolate the precipitated product by suction filtration. The reported yield for this method is approximately 71%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-(Diethylamino)-2-nitrosophenol HCl.

Reactivity and Potential Applications

Reactivity Profile

The molecule's reactivity is governed by its functional groups: the phenol, the tertiary amine, and the nitroso group.

-

It is an acidic salt and will react with bases.[1]

-

The compound may react with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

-

The nitroso group can participate in redox reactions, a property that can be exploited in various chemical transformations.[2]

Applications in Research

While specific, large-scale applications are not widely documented, its structural motifs suggest significant potential in several research areas:

-

Synthetic Intermediate: As a nitrosophenol derivative, it is a valuable intermediate in organic synthesis for creating more complex molecules.[2]

-

Materials Science: The compound's electronic properties make it a candidate for the development of novel sensors, dyes, or other functional materials.[2]

-

Biological Research: It is noted as a derivative of Nile Red, a well-known fluorescent probe, suggesting potential utility in biological imaging or as a molecular probe, though this requires further investigation.[2]

Safety, Handling, and Storage

5-(Diethylamino)-2-nitrosophenol hydrochloride is a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) |

| H228 | Flammable solid | Flammable Solid |

| H315 | Causes skin irritation | Skin Irritation |

| H319 | Causes serious eye irritation | Eye Irritation |

Source: GHS classification data from multiple sources.[1][2][3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]

-

Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[3]

-

Respiratory: If dust is generated, use an approved particulate respirator.[3]

-

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][3]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1]

-

Given its potential sensitivity to air, long-term storage under an inert atmosphere is recommended.[1]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

5-(Diethylamino)-2-nitrosophenol hydrochloride is a reactive and versatile compound with significant potential as a synthetic intermediate and functional material. Its well-defined synthesis and physicochemical properties provide a solid foundation for its use in advanced research applications. However, its hazardous nature demands that all handling and experimental procedures are conducted with the utmost care, adhering strictly to established safety protocols. This guide provides the core technical knowledge required for its responsible and innovative application.

References

- 1. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Diethylamino)-2-nitrosophenol Hydrochloride [benchchem.com]

- 3. aksci.com [aksci.com]

- 4. 5-(Diethylamino)-2-nitrosophenol hydrochloride [cymitquimica.com]

- 5. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

5-(Diethylamino)-2-nitrosophenol hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-(Diethylamino)-2-nitrosophenol Hydrochloride: A Focus on Photo-inducible Nitric Oxide Donation

Abstract

5-(Diethylamino)-2-nitrosophenol hydrochloride is a nitrosophenol derivative recognized primarily as a synthetic intermediate in the production of dyes and specialized chemical probes.[1] This guide moves beyond its role as a precursor to delineate its core mechanism of action, positing that its primary biological and pharmacological relevance stems from the reactivity of its N-nitroso moiety. Based on the well-established photolability of related N-nitroso compounds, we propose that the principal mechanism of action for 5-(diethylamino)-2-nitrosophenol is its function as a photo-controllable nitric oxide (NO) donor.[2][3] Light energy can induce the cleavage of the N-NO bond, allowing for the precise spatiotemporal release of NO, a critical signaling molecule in numerous physiological processes.[4][5] This document provides a comprehensive overview of this proposed mechanism, outlines experimental protocols for its validation, and discusses the downstream signaling consequences and potential research applications.

Introduction to 5-(Diethylamino)-2-nitrosophenol Hydrochloride

Chemical Identity and Properties

5-(Diethylamino)-2-nitrosophenol hydrochloride is an organic compound belonging to the nitrosophenol class.[1] It is typically supplied as a yellow or dark yellow solid powder with moderate water solubility.[6] Its chemical structure features a phenol ring substituted with a diethylamino group and a nitroso group, which are the key functional moieties governing its reactivity.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][6] |

| Molecular Weight | 230.69 g/mol | [1][6] |

| CAS Number | 25953-06-4 | |

| Appearance | Yellow or dark yellow powder | [6] |

| Water Solubility | 50 to 100 mg/mL at 21°C (70°F) | [6][7] |

| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | [1] |

Synthesis Overview

The synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride is typically achieved through the nitrosation of 3-diethylaminophenol.[8][9] This reaction involves treating the parent phenol with a nitrosating agent, such as isoamyl nitrite or sodium nitrite, in an acidic medium (e.g., hydrochloric acid).[8][9] The acidic conditions are crucial for the formation of the active nitrosating species. The final product is then isolated, often by precipitation and filtration.[8]

Relevance in Chemical and Biological Research

Historically, this compound has served as a valuable reagent in organic synthesis.[1] Its functional groups allow for various chemical transformations, making it a precursor for more complex molecules, particularly in the production of dyes and pigments.[1] However, its structural similarity to other N-nitroso compounds that function as light-activated NO donors suggests a more direct role as a tool compound in biological research to study the multifaceted roles of nitric oxide.[2][4]

Core Mechanism of Action: Photo-Inducible Nitric Oxide Donation

The central hypothesis for the mechanism of action of 5-(diethylamino)-2-nitrosophenol is the photolytic cleavage of its nitroso group to release nitric oxide (NO). N-nitroso compounds are a well-documented class of photo-activated NO donors, valued for the ability to control NO release with high spatial and temporal precision using light as an external trigger.[3][4][5]

The N-Nitroso Moiety as a Photolabile Donor

Upon absorption of photons of an appropriate wavelength, the energy is sufficient to induce homolytic cleavage of the relatively weak N-NO bond. This reaction liberates a nitric oxide radical (•NO) and the corresponding aminophenol radical. This ability to generate NO on demand makes such compounds powerful tools for investigating NO-dependent signaling pathways in biological systems.[5]

Caption: Proposed photolytic release of nitric oxide from the parent compound.

Downstream Physiological Effects of Nitric Oxide

Once released, nitric oxide acts as a paracrine and autocrine signaling molecule, most famously through the activation of soluble guanylate cyclase (sGC).[5] NO binds to the heme cofactor of sGC, inducing a conformational change that activates the enzyme. sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The elevation of intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[3][5]

Caption: The canonical nitric oxide/sGC/cGMP signaling pathway.

Experimental Validation and Methodologies

To validate the proposed mechanism, a series of well-established experimental protocols can be employed. The core principle is to demonstrate light-dependent NO release and its subsequent biological activity.

Protocol: Spectroscopic Detection of NO Release

This protocol describes the use of a nitric oxide-sensitive fluorescent probe, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), to detect NO release in a cellular context.[2] DAF-FM DA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and reacts with NO to form a highly fluorescent benzotriazole derivative.

Methodology:

-

Cell Culture: Plate target cells (e.g., HEK293 or endothelial cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture overnight.

-

Probe Loading: Wash cells with a buffered saline solution (e.g., PBS). Incubate cells with 5-10 µM DAF-FM DA in saline for 30-60 minutes at 37°C. This allows the probe to enter the cells and be activated by esterases.

-

Compound Incubation: Wash away excess probe and incubate the cells with varying concentrations of 5-(diethylamino)-2-nitrosophenol hydrochloride for 15-30 minutes in the dark.

-

Photo-stimulation: Expose the experimental group to a light source of a suitable wavelength and intensity for a defined period. Keep a control group in the dark. The choice of wavelength should ideally correspond to the absorption maximum of the compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm). A significant increase in fluorescence in the light-exposed group compared to the dark control indicates photo-induced NO release.[2]

Protocol: Ex Vivo Assessment of Vasoactivity

This organ bath experiment directly tests the physiological consequence of NO release—vasodilation—using isolated rat aortic rings.[2]

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and clean it of adhering connective tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Pre-constriction: To assess relaxation, first induce a stable contraction (tone) in the rings using a vasoconstrictor like phenylephrine (PE) or KCl.

-

Compound Application: Once a stable plateau of contraction is reached, add 5-(diethylamino)-2-nitrosophenol hydrochloride to the bath.

-

Photo-stimulation and Data Recording: After a brief incubation period in the dark, irradiate the organ bath with light. Continuously record the isometric tension. A light-dependent decrease in tension indicates vasorelaxation caused by NO release.[2]

Caption: A generalized workflow for validating photo-induced bioactivity.

Potential Metabolic Pathways and Toxicological Considerations

Putative Metabolic Transformation

While specific metabolic data for 5-(diethylamino)-2-nitrosophenol hydrochloride is scarce, the metabolism of nitrosamines, in general, can involve the cytochrome P450 (CYP) family of enzymes.[10] For instance, CYP2E1 is known to bioactivate procarcinogenic nitrosamines.[10] It is plausible that this compound could be a substrate for various phase I (oxidation, reduction) and phase II (conjugation) enzymes, leading to its detoxification and elimination.[1][10] However, without specific studies, this remains speculative.

Cytotoxicity and Safety

As with many aromatic nitroso compounds, there is a potential for cytotoxicity at higher concentrations.[1] This can be due to the generation of reactive oxygen species (ROS) or off-target effects of the parent molecule or its byproducts.[1] Therefore, it is essential to perform dose-response studies to determine the optimal, non-toxic concentration range for experimental use. Standard safety protocols, including the use of personal protective equipment, are required when handling the solid compound, as it is classified as a flammable solid and poses hazards through skin contact, eye damage, and inhalation.[1]

Applications in Research and Drug Development

A Tool for Spatiotemporal Control of NO Signaling

The primary application of 5-(diethylamino)-2-nitrosophenol hydrochloride in research is as a photo-triggered NO donor.[4] This allows investigators to overcome the limitations of conventional NO donors (e.g., NONOates, S-nitrosothiols), which often release NO spontaneously.[11] By using light, researchers can precisely control where and when NO is released within a biological system, enabling a more nuanced study of its role in complex processes like synaptic plasticity, immune responses, or targeted vasodilation.[2][5]

Precursor for Functional Probes and Dyes

The compound remains significant as a synthetic precursor.[1] Its structure can be modified to create more complex molecules, such as derivatives of Nile Red, which are used as fluorescent probes for imaging lipids and cellular compartments.[1]

Conclusion and Future Directions

The mechanism of action of 5-(diethylamino)-2-nitrosophenol hydrochloride is most credibly defined by its capacity to function as a photo-inducible nitric oxide donor. This activity is conferred by the photolabile N-nitroso group, which upon light stimulation, releases NO to engage canonical downstream signaling pathways, primarily the sGC/cGMP/PKG cascade. While its historical use has been in synthesis, its potential as a research tool for the controlled study of NO signaling is significant.

Future research should focus on quantifying the photophysical properties of this compound, including its molar extinction coefficient, fluorescence quantum yield, and, most importantly, the quantum yield of NO release. Further studies are needed to characterize its specific metabolic fate and to explore the efficacy and safety of its light-triggered NO release in more complex in vivo models.

References

- Title: 5-(Diethylamino)

- Title: 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook Source: ChemicalBook URL

- Title: 5-(diethylamino)

-

Title: 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem Source: PubChem URL: [Link]

- Source: Gsrs.ncats.nih.

-

Title: 5-(Diethylamino)-2-nitrosophenol | C10H14N2O2 | CID 22825 - PubChem Source: PubChem URL: [Link]

-

Title: A yellowish-green-light-controllable nitric oxide donor based on N-nitrosoaminophenol applicable for photocontrolled vasodilation - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: A Photo-triggered and Photo-Calibrated Nitric Oxide Donor: Rational Design, Spectral Characterizations, and Biological Applications - PubMed Source: PubMed URL: [Link]

-

Title: Visible/Red/NIR Light-Mediated NO Donors for Biological Applications - MDPI Source: MDPI URL: [Link]

-

Title: Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications - PubMed Source: PubMed URL: [Link]

-

Title: Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - NIH Source: National Institutes of Health URL: [Link]

Sources

- 1. 5-(Diethylamino)-2-nitrosophenol Hydrochloride [benchchem.com]

- 2. A yellowish-green-light-controllable nitric oxide donor based on N-nitrosoaminophenol applicable for photocontrolled vasodilation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Photo-triggered and photo-calibrated nitric oxide donor: Rational design, spectral characterizations, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-(Diethylamino)-2-nitrosophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride, a key intermediate in various chemical and pharmaceutical applications. We will delve into the core synthetic pathways, detailed reaction conditions, and the underlying chemical principles governing its formation.

Introduction

5-(Diethylamino)-2-nitrosophenol hydrochloride is an aromatic compound characterized by a phenol ring substituted with a diethylamino group and a nitroso group, and it is supplied as its hydrochloride salt.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. The hydrochloride salt form often enhances the stability and solubility of the compound.[3][4]

Core Synthesis Pathway: Electrophilic Nitrosation of 3-Diethylaminophenol

The primary and most direct route to 5-(diethylamino)-2-nitrosophenol is through the electrophilic aromatic substitution of 3-diethylaminophenol. This reaction, known as nitrosation, involves the introduction of a nitroso group (-NO) onto the aromatic ring. The diethylamino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the diethylamino group, the substitution predominantly occurs at the para-position to the hydroxyl group, which is the ortho position to the activating diethylamino group.

The reaction is typically carried out in an acidic medium, which generates the reactive electrophile, the nitrosonium ion (NO+), from a nitrosating agent. Common nitrosating agents include sodium nitrite (NaNO₂) and alkyl nitrites such as isoamyl nitrite.

Reaction Mechanism

The nitrosation of 3-diethylaminophenol proceeds via the following key steps:

-

Formation of the Nitrosonium Ion: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 3-diethylaminophenol, activated by the electron-donating diethylamino and hydroxyl groups, attacks the nitrosonium ion.

-

Deprotonation: A base (such as water or the chloride ion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding 5-(diethylamino)-2-nitrosophenol.

-

Salt Formation: In the presence of excess hydrochloric acid, the basic diethylamino group is protonated to form the final product, 5-(diethylamino)-2-nitrosophenol hydrochloride.

Experimental Protocols

Two primary protocols for the synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride are prevalent, differing mainly in the choice of nitrosating agent and solvent system.

Protocol 1: Nitrosation using Sodium Nitrite in Aqueous HCl

This is a widely used and cost-effective method.

Step-by-Step Methodology:

-

Dissolve 3-diethylaminophenol in a mixture of concentrated hydrochloric acid and water.[5][6]

-

Cool the solution to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.[5][6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.[5][6]

-

Continue stirring the reaction mixture at the low temperature for a specified period, generally around 1 to 4 hours, to ensure complete reaction.[5][6]

-

The product, 5-(diethylamino)-2-nitrosophenol hydrochloride, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the crude product with a suitable solvent, such as a saturated aqueous solution of sodium acetate, to remove any remaining acid.[5]

-

The product can be further purified by recrystallization from a solvent like acetone or a mixture of ethanol and diethyl ether.[5][6]

Protocol 2: Nitrosation using Isoamyl Nitrite in n-Propanol

This method offers an alternative for reactions where an aqueous system is not desirable.

Step-by-Step Methodology:

-

Dissolve 3-diethylaminophenol in n-propanol that has been saturated with gaseous hydrogen chloride.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Add isoamyl nitrite dropwise to the stirred solution at 0°C.[7]

-

Continue stirring the mixture for an additional hour at the same temperature.[7]

-

Induce precipitation of the product by adding diethyl ether to the reaction mixture.[7]

-

Isolate the solid product by suction filtration.[7]

Reaction Conditions Summary

| Parameter | Protocol 1 (Sodium Nitrite) | Protocol 2 (Isoamyl Nitrite) |

| Starting Material | 3-Diethylaminophenol | 3-Diethylaminophenol |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Isoamyl Nitrite |

| Acid | Hydrochloric Acid (HCl) | Gaseous Hydrogen Chloride |

| Solvent | Water / Concentrated HCl | n-Propanol |

| Temperature | -5°C to 0°C | 0°C |

| Reaction Time | 1 - 4 hours | ~1 hour |

| Work-up | Filtration, Washing with Sodium Acetate | Precipitation with Diethyl Ether, Filtration |

| Purification | Recrystallization (e.g., Acetone) | - |

| Reported Yield | ~90%[5] | ~71%[7] |

Visualization of the Synthesis Pathway

Caption: General synthesis pathway for 5-(Diethylamino)-2-nitrosophenol hydrochloride.

Safety Considerations

-

Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Sodium nitrite is an oxidizing agent and is toxic if ingested. Isoamyl nitrite is flammable and should be handled away from ignition sources.

-

Reaction Conditions: The nitrosation reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.

-

Product Handling: 5-(Diethylamino)-2-nitrosophenol hydrochloride may be sensitive to prolonged exposure to air and should be stored in a cool, dry, and dark place.[3][4]

Conclusion

The synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride is a well-established process, primarily achieved through the electrophilic nitrosation of 3-diethylaminophenol. The choice between sodium nitrite and isoamyl nitrite as the nitrosating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be consistently obtained. This guide provides a solid foundation for researchers and chemists to confidently and safely perform this important chemical transformation.

References

-

Global Substance Registration System. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE. [Link]

-

PubChem. 5-Diethylamino-2-nitrosophenol hydrochloride. [Link]

-

Supporting Information for Artificial Photosynthesis of Methanol from Carbon Dioxide with Water via Nile Reds-embeded TiO2 Photocathode. [Link]

-

Chemistry LibreTexts. 21.10: Nitrosation of Amines. [Link]

-

PubChem. 5-(Diethylamino)-2-nitrosophenol. [Link]

-

PubChem. 3-(Diethylamino)phenol. [Link]

-

PubChem. 5-Diethylamino-2-nitrosophenol hydrochloride. [Link]

-

Semantic Scholar. Light-induced self-nitrosation of polycyclic phenols with nitrosamine: excited state proton transfer. [Link]

Sources

- 1. 5-(diethylamino)-2-nitrosophenol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

5-(Diethylamino)-2-nitrosophenol hydrochloride CAS number 25953-06-4 information

An In-Depth Technical Guide to 5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS: 25953-06-4) for Advanced Research and Development

Introduction: Situating a Niche Reagent in the Broader R&D Landscape

5-(Diethylamino)-2-nitrosophenol hydrochloride is a nitrosophenol derivative that, while not a mainstream therapeutic agent itself, occupies an important position in the toolkit of researchers and drug development professionals.[1] Its utility stems from the unique electronic and structural properties conferred by its constituent functional groups: the electron-donating diethylamino group, the chelating nitrosophenol core, and its formulation as a hydrochloride salt to improve solubility and handling.[1] This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on the causality behind its synthesis, its potential mechanisms and applications, and the rigorous analytical and safety protocols required for its effective use. The narrative will focus on its role as a versatile synthetic intermediate and a sensitive analytical reagent, contextualizing its value within the broader field of medicinal chemistry and materials science.[1]

Physicochemical Profile and Structural Attributes

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its successful application. These attributes dictate its solubility, stability, reactivity, and appropriate handling and storage conditions, directly influencing experimental design and outcomes.

The hydrochloride salt form significantly enhances the compound's aqueous solubility, a critical factor for its use in biological assays or as an analytical reagent in aqueous media.[2][3] The molecule's reactivity is primarily governed by the nitrosophenol and diethylamino groups. The nitrosophenol moiety can engage in redox reactions, while the diethylamino group can participate in hydrogen bonding and electrostatic interactions, suggesting a basis for potential biological activity.[1]

Table 1: Core Physicochemical and Identification Data for 5-(Diethylamino)-2-nitrosophenol hydrochloride [2][3][4]

| Property | Value | Source |

| CAS Number | 25953-06-4 | PubChem[2] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | PubChem[2] |

| Molecular Weight | 230.69 g/mol | PubChem[2] |

| IUPAC Name | 5-(diethylamino)-2-nitrosophenol;hydrochloride | PubChem[2] |

| Appearance | Yellow or dark yellow powder | NTP, 1992[2] |

| Solubility | 50 to 100 mg/mL in water at 70 °F (21 °C) | NTP, 1992[2][3] |

| Melting Point | 175-177° C | ChemicalBook[5] |

| InChI Key | JFOYWYLGEUIHOJ-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | PubChem[4] |

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of 5-(diethylamino)-2-nitrosophenol hydrochloride is typically achieved through the C-nitrosation of its precursor, 3-diethylaminophenol. This electrophilic substitution reaction targets the electron-rich aromatic ring, with the ortho position to the powerful activating hydroxyl group being the preferred site of attack. The choice of nitrosating agent and reaction conditions is critical for maximizing yield and purity. Two common, scalable laboratory methods are presented below.

Method 1: Nitrosation using Isoamyl Nitrite

This method employs isoamyl nitrite as the nitrosating agent in an acidic alcoholic medium. The gaseous hydrogen chloride not only catalyzes the reaction but also ensures the direct precipitation of the desired hydrochloride salt.

-

Dissolution: Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol previously saturated with gaseous hydrogen chloride.

-

Cooling: Cool the reaction vessel to 0°C using an ice bath. Maintain this temperature throughout the addition step to control the exothermic reaction and prevent side product formation.

-

Nitrosating Agent Addition: While stirring vigorously, add 0.1 mol of isoamyl nitrite dropwise to the cooled solution. The slow addition is crucial to maintain temperature control.

-

Reaction: Continue stirring the mixture at 0°C for an additional hour after the addition is complete to ensure the reaction goes to completion.

-

Precipitation: Add diethyl ether to the reaction solution to precipitate the product. Diethyl ether acts as an anti-solvent, reducing the solubility of the hydrochloride salt.

-

Isolation: Isolate the precipitated solid product by suction filtration.

-

Yield & Purity: This method typically yields the product at approximately 71% with a melting point of 175-177°C.[5]

Method 2: Nitrosation using Sodium Nitrite

This aqueous-based method is an alternative that avoids the use of gaseous HCl and isoamyl nitrite, which may be preferable in some laboratory settings.

-

Precursor Solution: Prepare a solution by adding 8.7 g (52.67 mmol) of N,N-diethyl-aminophenol to a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.[2]

-

Nitrosating Agent Solution: Separately, dissolve 4.36 g (63.20 mmol) of sodium nitrite in 30 mL of water.[2]

-

Reaction: Cool the precursor solution to -5°C. Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at -5°C with mechanical stirring.[2]

-

Stirring: Continue to stir the reaction mixture mechanically for 1 hour at -5°C.[2]

-

Initial Isolation: Filter the reaction mixture to collect the resulting tan solid crude product.[2]

-

Washing: Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate to neutralize any remaining acid.[2]

-

Purification: After filtration, recrystallize the solid from acetone to yield a red crystalline solid. This step is critical for removing impurities. The reported yield for the free base is high (90%), which is then converted to the hydrochloride salt.[2]

Caption: General workflow for the synthesis of 5-(diethylamino)-2-nitrosophenol HCl.

Mechanism of Action and Biological Relevance

While specific biological studies on 5-(diethylamino)-2-nitrosophenol hydrochloride are not widely published, its mechanism of action can be inferred from the extensive research on related nitro and nitroso compounds, which are recognized as a versatile class in medicinal chemistry.[6][7][8]

The nitroso (-N=O) group is an important pharmacophore but can also be a toxicophore.[6][9] Its biological activity often stems from its ability to participate in redox cycling.[6] Within the cellular environment, the nitroso group can be reduced to a nitroso radical anion, which can then react with molecular oxygen to produce superoxide radicals, leading to oxidative stress. This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic compounds.[6][9]

Furthermore, the electronic properties of the nitroso group, combined with the electron-donating diethylamino substituent, can influence the molecule's ability to interact with biological macromolecules. These interactions can include intercalation with DNA or binding to the active sites of enzymes, potentially inhibiting their function.[6][10] Nitrosoarenes have been investigated for a wide range of therapeutic effects, including as anticancer, antiviral, and anti-inflammatory agents.[10]

Caption: Proposed general mechanism of action for nitrosophenol compounds.

Applications in Research and Drug Development

The primary utility of 5-(diethylamino)-2-nitrosophenol hydrochloride in a drug development context is not as a direct therapeutic but as a specialized tool in analytical chemistry and as a synthetic building block.

Analytical Reagent for Metal Ion Detection

This compound is a sensitive reagent for the spectrophotometric determination of trace amounts of copper(II) ions.[11] It forms a stable and intensely colored complex with copper, allowing for detection in the parts-per-billion range. This application is highly relevant in pharmaceutical quality control for:

-

Water Quality Testing: Ensuring the purity of water used in manufacturing processes (e.g., Water for Injection).

-

Raw Material & Final Product Testing: Monitoring for trace metal impurities that can catalyze degradation or pose a toxicological risk.

-

Environmental Monitoring: Analyzing industrial effluents from manufacturing sites.[11]

Synthetic Intermediate

Nitrosophenols are valuable intermediates in organic synthesis. They can be readily oxidized to the corresponding nitrophenols, which are foundational building blocks for a wide array of pharmaceuticals.[12] For example, 4-nitrophenol is a key intermediate in the industrial synthesis of paracetamol.[13] By providing access to a substituted nitrosophenol, this compound allows for the synthesis of more complex and potentially novel nitrophenol derivatives for drug discovery programs.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical reagent used in research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 5-(diethylamino)-2-nitrosophenol hydrochloride. A reverse-phase method is typically effective for its separation and quantification.

-

Column: A C18 column (e.g., Inertsil ODS 3V, 250mm x 4.6mm, 5.0µm) or a cyano-propyl bonded phase column can be effective.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (or methanol) and water is commonly used.[1] For Mass Spectrometry (MS) compatibility, any acid modifier like phosphoric acid should be replaced with a volatile acid such as formic acid.[1]

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.

-

Detection: UV detection is appropriate. While a general wavelength like 280 nm can be used, monitoring near the absorbance maximum (e.g., 405 nm for some nitroso-arenes) can provide enhanced sensitivity and specificity.

-

Purpose: This method can be used to determine the percentage purity of a synthesized batch, identify impurities, and conduct stability studies. The method is often scalable for preparative separation to isolate impurities for structural elucidation.[1]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would provide the definitive confirmation of the molecular structure, showing the specific chemical environments of all hydrogen and carbon atoms.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N=O stretch of the nitroso group, and C-N bonds of the diethylamino group.[14][15]

-

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantitative analysis (as in the copper assay) and for providing information about the conjugated system within the molecule.[14] The absorbance maximum would be a key parameter for quality control checks.

Safety, Handling, and Storage

As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. 5-(Diethylamino)-2-nitrosophenol hydrochloride is classified as a hazardous substance and requires strict adherence to safety protocols.

Table 2: Summary of GHS Hazard and Precautionary Information

| Hazard Category | GHS Statements |

| Physical Hazards | H228: Flammable solid |

| Health Hazards | H302: Harmful if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation |

| Precautionary - Prevention | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary - Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P311: Call a POISON CENTER or doctor. |

Handling and Storage Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

-

Storage: The compound should be stored in a tightly closed container under an inert atmosphere.[2] It is recommended to store it at refrigerated temperatures to ensure long-term stability.[2] The material may be sensitive to prolonged exposure to air.[2]

-

Spill Management: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area, then wash the surface with a soap and water solution.[2]

Conclusion and Future Outlook

5-(Diethylamino)-2-nitrosophenol hydrochloride serves as a potent example of how a specialized chemical, though not a therapeutic agent itself, is integral to the broader drug discovery and development process. Its value lies in its utility as a precise analytical tool for quality control and as a versatile synthetic intermediate for creating novel molecular entities. For the medicinal chemist, it represents a scaffold whose core structure is shared by a class of compounds with a wide spectrum of demonstrated biological activities. Future research may focus on leveraging this and related nitrosophenols as starting points for library synthesis in antimicrobial or anticancer screening programs, further cementing the role of such fundamental reagents in the advancement of pharmaceutical science.

References

-

PubChem. (n.d.). 5-(Diethylamino)-2-nitrosophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Flores-Holguín, N., Razo-Hernández, R. S., & Aldeco-Pérez, O. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE. Retrieved from [Link]

-

Abad-García, B., Galiano-Roth, A. S., & Abdel-Aziz, A. K. (2023). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemistrySelect, 8(42), e202303035*. Available at: [Link]

-

Flores-Holguín, N., Razo-Hernández, R. S., & Aldeco-Pérez, O. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

-

Argent, S. P., & Moody, C. J. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. Available at: [Link]

-

Flores-Holguín, N., Razo-Hernández, R. S., & Aldeco-Pérez, O. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Danheiser, R. L., et al. (1996). Synthesis of β-Lactones and Alkenes via Thiol Esters. Organic Syntheses, 73, 61. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Diethylamino-2-nitrosophenol Hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Chemosensors, 11(1), 46. Available at: [Link]

-

Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Available at: [Link]

-

Kim, K.-B., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(3), 269–275. Available at: [Link]

-

Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. Separation of 5-Diethylamino-2-nitrosophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Diethylamino-2-nitrosophenol Hydrochloride [myskinrecipes.com]

- 12. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 15. lehigh.edu [lehigh.edu]

A Comprehensive Technical Guide to the Solubility of 5-(Diethylamino)-2-nitrosophenol Hydrochloride

Introduction

5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS No: 25953-06-4) is a chemical compound of significant interest in various fields of research and development.[1] Presented as a yellow to dark yellow powder, its utility in synthetic chemistry and material science is intrinsically linked to its physicochemical properties, paramount among which is its solubility.[2][3] This guide provides a detailed exploration of the solubility of 5-(Diethylamino)-2-nitrosophenol hydrochloride in aqueous and organic media, offering both established data and a robust framework for its experimental determination.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's solubility profile, the theoretical principles governing it, and practical, field-proven methodologies for its precise measurement.

Compound Profile

| Property | Value | Source |

| CAS Number | 25953-06-4 | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 230.69 g/mol | [1][3] |

| Appearance | Yellow or dark yellow powder | [2] |

Aqueous Solubility Profile

The hydrochloride salt form of 5-(Diethylamino)-2-nitrosophenol suggests an appreciable degree of aqueous solubility due to the ionic nature conferred by the protonated diethylamino group.

Reported Aqueous Solubility

According to data from the National Toxicology Program, the aqueous solubility of 5-(Diethylamino)-2-nitrosophenol hydrochloride is reported to be in the range of 50 to 100 mg/mL at 70 °F (21 °C) .[2][4] This classifies the compound as "soluble" to "freely soluble" according to standard pharmaceutical definitions.

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous environment is not a static value but is influenced by several factors, most notably pH and temperature.

-

Effect of pH: The chemical structure of 5-(Diethylamino)-2-nitrosophenol hydrochloride features two key functional groups that dictate its pH-dependent solubility: a weakly basic diethylamino group (protonated in the hydrochloride salt) and an acidic phenolic hydroxyl group.

-

Acidic to Neutral pH: In acidic solutions, the equilibrium will favor the protonated, cationic form of the diethylamino group, enhancing its interaction with water molecules and thus maintaining solubility. As the pH increases towards neutral, the free base form will begin to predominate, which may lead to a decrease in solubility.

-

Alkaline pH: At higher pH values, the phenolic proton can be abstracted, forming a phenoxide anion. This ionization at alkaline pH would be expected to increase the compound's solubility again.[5] The overall pH-solubility profile is therefore expected to be complex, likely exhibiting a "U" shape with higher solubility at both low and high pH values and a minimum solubility at a specific intermediate pH.[5]

-

-

Effect of Temperature: In general, for most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. However, this relationship must be determined empirically for each specific compound.

Organic Solvent Solubility

Theoretical Considerations

The molecule possesses both polar (nitrosophenol, hydrochloride salt) and non-polar (diethyl groups, aromatic ring) characteristics. This amphiphilic nature suggests the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the phenolic hydroxyl and nitroso groups, as well as favorable ion-dipole interactions with the hydrochloride salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected in these solvents due to their high polarity and ability to solvate the cationic species effectively.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant mismatch in polarity between the highly polar solute and the non-polar solvent.

Given the scarcity of published quantitative data, experimental determination is essential for any research or development activities requiring precise solubility values in organic solvents.

Experimental Determination of Solubility

The following section provides a detailed, authoritative protocol for the experimental determination of solubility, based on the widely accepted isothermal shake-flask method. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Preparation of Saturated Solution: a. Add an excess amount of 5-(Diethylamino)-2-nitrosophenol hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, clear container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation. b. Seal the container tightly to prevent solvent evaporation. c. Place the container in an isothermal shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

2. Sample Separation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE or nylon filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

3. Quantification of Solute: The concentration of the dissolved compound in the filtered supernatant can be determined by a suitable analytical method. Two common approaches are gravimetric analysis and UV-Vis spectrophotometry.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

5-(Diethylamino)-2-nitrosophenol hydrochloride is a hazardous substance and must be handled with appropriate precautions.[1][6]

-

Hazards: It is classified as a flammable solid and is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][6] It can cause serious eye irritation and skin irritation.[6]

-

Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

The solubility of 5-(Diethylamino)-2-nitrosophenol hydrochloride is a critical parameter for its effective application in scientific research and development. While it exhibits good aqueous solubility, particularly in the range of 50-100 mg/mL at room temperature, its solubility is highly dependent on pH.[2][4] Qualitative data suggests solubility in polar organic solvents like ethanol, but a notable lack of quantitative data in the literature necessitates empirical determination for specific applications.[1] The detailed isothermal shake-flask protocol provided in this guide offers a reliable and robust methodology for researchers to generate the precise solubility data required for their work, ensuring both scientific integrity and the advancement of their research objectives.

References

- 5-(Diethylamino)-2-nitrosophenol Hydrochloride - Benchchem.

-

5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem . Available from: [Link]

-

Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride - Substance Details - SRS | US EPA . Available from: [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed . Available from: [Link]

-

Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - European Union . Available from: [Link]

-

Effect of pH on the solubility of phenolic compounds - ResearchGate . Available from: [Link]

Sources

- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. assets-global.website-files.com [assets-global.website-files.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Diethylamino)-2-nitrosophenol hydrochloride stability, storage, and handling precautions

An In-depth Technical Guide to the Stability, Storage, and Handling of 5-(Diethylamino)-2-nitrosophenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS No: 25953-06-4) is a chemical compound utilized in various research and development applications.[1] As with any reactive chemical, a thorough understanding of its properties is paramount to ensure laboratory safety, experimental integrity, and the well-being of personnel. This guide provides a comprehensive overview of the stability, storage, and handling protocols for 5-(Diethylamino)-2-nitrosophenol hydrochloride, grounded in established safety data and best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to work with this compound safely and effectively.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in safe handling. These properties dictate its behavior under various conditions and inform the necessary storage and handling precautions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 230.69 g/mol | [2] |

| Appearance | Yellow or dark yellow solid powder | [2] |

| Solubility | Water soluble | [2] |

Stability and Reactivity Profile

5-(Diethylamino)-2-nitrosophenol hydrochloride is generally stable under recommended storage and handling conditions.[1] However, its reactivity profile reveals several key considerations for maintaining its integrity and preventing hazardous situations.

Key Stability Considerations:

-

Air Sensitivity: The compound may be sensitive to prolonged exposure to air.[2][3] This sensitivity can lead to gradual degradation, potentially impacting experimental results. The causal mechanism likely involves oxidation of the phenol or nitroso groups, which can alter the compound's chemical structure and purity over time. For this reason, minimizing air exposure is a critical aspect of its storage.

-

Thermal Stability: While stable at recommended temperatures, exposure to high temperatures, such as in the event of a fire, can lead to thermal decomposition.[1] This process can generate irritating and highly toxic gases.[1]

Reactivity and Incompatibilities:

Understanding what this compound reacts with is crucial to prevent dangerous chemical reactions. The following materials are incompatible and should be kept separate:

-

Strong Oxidizing Agents: These substances can react vigorously with the organic components of the molecule, potentially leading to an exothermic reaction or even fire.[1][4]

-

Strong Bases: As a hydrochloride salt, this compound is acidic in aqueous solution.[2][4] Contact with strong bases will neutralize the hydrochloride and may cause the free base form of the compound to precipitate or degrade.

-

Acid Chlorides and Acid Anhydrides: These reagents can react with the phenol group, leading to unintended acylation reactions.[2][4]

Hazardous Decomposition Products:

In the event of a fire or thermal decomposition, the following hazardous substances may be produced:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)[1]

The following diagram illustrates the key factors affecting the stability of 5-(Diethylamino)-2-nitrosophenol hydrochloride.

Caption: Key factors influencing the stability of the compound.

Storage Protocols

Proper storage is essential for maintaining the chemical's integrity and ensuring safety. The following protocols are derived from established safety guidelines.[1]

-

Container: Always store the compound in a tightly-closed container to prevent exposure to air and moisture.[1][5]

-

Location: The storage area should be cool, dry, and well-ventilated.[1][6] This minimizes the risk of thermal degradation and the accumulation of any potential vapors.

-

Segregation: Store away from the incompatible materials listed in the previous section.[1][4]

-

Security: The compound should be stored in a locked-up area, accessible only to qualified and authorized personnel.[1][7] This is a crucial precaution due to its toxicity.

-

Ignition Sources: Keep away from sources of ignition, as it is a flammable solid.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling procedures and the use of appropriate personal protective equipment are mandatory. This compound is harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2] It also causes skin and serious eye irritation.[1]

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the recommended engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling 5-(Diethylamino)-2-nitrosophenol hydrochloride:

-

Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential.[1] A face shield may be necessary for tasks with a higher risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

Hygiene Practices:

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][7]

-

Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

The following diagram outlines the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for mitigating exposure risks.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Spill Response:

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Remove all sources of ignition.[1]

-

Dampen the solid spill material with water to minimize dust generation.[2]

-

Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[2]

-

Clean the spill area with soap and water.[2]

-

-

Large Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Alert your institution's emergency response team.

-

Follow all institutional procedures for large chemical spills.

-

Disposal Considerations

Disposal of 5-(Diethylamino)-2-nitrosophenol hydrochloride and its containers must be handled as hazardous waste. All disposal practices must comply with local, state, and federal regulations.[1][7] Do not allow the product to enter drains or waterways.[1]

Conclusion

5-(Diethylamino)-2-nitrosophenol hydrochloride is a valuable research chemical that can be handled safely when its properties are understood and respected. By adhering to the stability, storage, and handling protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The key to safe handling lies in a combination of robust engineering controls, diligent personal protective equipment usage, and a thorough understanding of the compound's reactivity.

References

-

PubChem. (n.d.). 5-Diethylamino-2-nitrosophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

VelocityEHS. (2023). SDS US. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Amazon AWS. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 5-Diethylamino-2-nitrosophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]